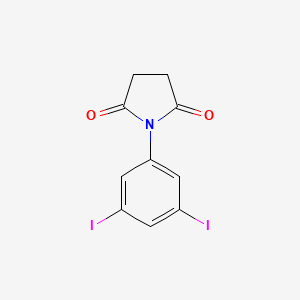

1-(3,5-Diiodophenyl)pyrrolidine-2,5-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

37010-47-2 |

|---|---|

Molecular Formula |

C10H7I2NO2 |

Molecular Weight |

426.98 g/mol |

IUPAC Name |

1-(3,5-diiodophenyl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C10H7I2NO2/c11-6-3-7(12)5-8(4-6)13-9(14)1-2-10(13)15/h3-5H,1-2H2 |

InChI Key |

KHDCAQGOBYZGTI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC(=CC(=C2)I)I |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 3,5 Diiodophenyl Pyrrolidine 2,5 Dione

Established Synthetic Pathways to the Core Pyrrolidine-2,5-dione Scaffold and Diiodophenyl Linkage

The fundamental structure of 1-(3,5-diiodophenyl)pyrrolidine-2,5-dione consists of a pyrrolidine-2,5-dione (succinimide) ring N-substituted with a 3,5-diiodophenyl group. The most direct and established method for creating such N-aryl succinimides involves the condensation of the corresponding aniline (B41778) with succinic acid or its derivatives.

A common synthetic route involves the reaction of succinic acid with thionyl chloride to form the intermediate succinyl chloride. ijapbc.com This reactive intermediate is then treated with the desired aromatic amine, in this case, 3,5-diiodoaniline (B149867), often in a solvent like benzene (B151609), to yield the final N-aryl succinimide (B58015) product via cyclization and elimination of HCl. ijapbc.com A similar procedure has been successfully used to synthesize the analogous compound, 1-(3-chlorophenyl)-pyrrolidine-2,5-dione, with a reported yield of 76.38%. ijapbc.com Another approach involves reacting an aniline derivative directly with succinic anhydride. researchgate.net

Multi-component Reaction Strategies

Multi-component reactions (MCRs) offer a powerful and efficient method for the synthesis of complex molecular scaffolds like pyrrolidines from simple starting materials in a single step. researchgate.netnih.gov These reactions are prized for their step economy and ability to rapidly generate structural diversity. nih.gov

While a specific MCR for this compound is not detailed, general MCRs for substituted pyrrolidines have been developed. For instance, a one-pot, three-component cyclization/allylation reaction has been used to produce highly functionalized pyrrolidine-2,3-diones. nih.gov Another example involves the reaction between aldehydes, amino acid esters, and chalcones, initiated by iodine, to form pyrrolidine-2-carboxylates. tandfonline.com Adapting such strategies could potentially allow for the construction of the diiodophenyl-substituted pyrrolidinedione core by employing 3,5-diiodoaniline as the amine component in a suitable MCR.

The table below summarizes various MCR approaches for synthesizing related pyrrolidine (B122466) structures.

| Reaction Type | Components | Catalyst/Conditions | Product Type |

| Cyclization/Allylation | Methyl ester, aldehyde, 2,4-dimethoxybenzylamine, allyl bromide | TFA in DCM | 4-Allylpyrrolidine-2,3-dione nih.gov |

| Schiff Base/Michael Addition | Aldehydes, amino acid esters, chalcones | K₂CO₃, I₂ | Pyrrolidine-2-carboxylates tandfonline.com |

| Amine/Aldehyde/Nitrile | Aldehydes, amines, trimethylsilyl (B98337) cyanide, methyl acrylate | Tributylphosphine (PBu₃) | N-aryl-pyrrolidines tandfonline.com |

Cyclization Reactions for Pyrrolidinedione Formation

The formation of the pyrrolidine-2,5-dione ring is a critical step that can be achieved through various cyclization reactions. A primary method is the intramolecular cyclization of linear precursors. colab.ws This can involve the attack of an amine group onto a carboxylic acid derivative to forge the amide C-N bond, leading to the heterocyclic ring. colab.ws

Computational studies have provided detailed mechanistic insights into the cyclization process. For example, the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) involves a Michael addition, a Nef-type rearrangement, and a final cyclization step. nih.govrsc.orgresearchgate.net Quantum chemical studies show that this final cyclization to form the pyrrolidine ring can have a very low energy barrier, especially when the carbonyl lactone group is protonated. nih.gov However, a preceding tautomerization step may possess a significantly higher energy barrier. nih.govresearchgate.net Other powerful methods for constructing the pyrrolidine ring include [3+2] cycloaddition reactions of azomethine ylides and intramolecular amination of unsaturated carbon-carbon bonds. osaka-u.ac.jp

Novel Synthetic Approaches and Optimized Reaction Conditions for this compound

Research into the synthesis of pyrrolidine-2,5-dione derivatives continues to yield novel approaches and optimizations of existing methods. A photo-promoted ring contraction of pyridines using silylborane has been reported as a novel pathway to functionalized pyrrolidine derivatives. osaka-u.ac.jp This reaction demonstrates broad substrate scope and high functional group compatibility. osaka-u.ac.jp

In the context of N-substituted pyrrolidine-2,5-diones, optimization often focuses on improving catalyst systems and reaction conditions. For instance, the Michael addition of ketones to N-substituted maleimides has been achieved using a self-assembled three-component system as an organocatalyst, leading to various pyrrolidine-2,5-dione derivatives. ebi.ac.uk

Green Chemistry Principles in Synthesis

Modern synthetic chemistry increasingly emphasizes the use of green chemistry principles to reduce the environmental impact of chemical processes. mdpi.com This involves using environmentally benign catalysts and solvents, as well as energy-efficient reaction conditions like microwave or ultrasonic irradiation. tandfonline.commdpi.com

For the synthesis of pyrrolidine derivatives, one-pot reactions in green solvents are highly desirable. A one-pot, three-component synthesis of dispirooxindolo-pyrrolidines has been successfully carried out in the ionic liquid 1-butyl-3-methylimidazolium bromide ([bmim]BF₄), which could be recycled up to five times. mdpi.com Similarly, the synthesis of 5-oxo-2-pyrrolidine carboxamide derivatives has been achieved using ultrasound irradiation in ethanol. tandfonline.com Another approach involves using boric acid as a catalyst in polyethylene (B3416737) glycol for the one-pot synthesis of related dione (B5365651) compounds. nih.gov Applying these principles to the synthesis of this compound could involve replacing traditional solvents like benzene with greener alternatives and exploring catalyst-free or recyclable catalyst systems.

Strategies for Derivatization of the Pyrrolidinedione Moiety

The pyrrolidine-2,5-dione ring possesses reactive sites that allow for further chemical modification. The two methylene (B1212753) groups (at the C3 and C4 positions) are adjacent to carbonyl groups, making their protons acidic and susceptible to deprotonation and subsequent reaction.

One reported derivatization strategy for a related N-substituted pyrrolidine-2,5-dione involves condensation at these positions. The reaction of 1-(3-chlorophenyl)-pyrrolidine-2,5-dione with p-hydroxy benzaldehyde (B42025) in glacial acetic acid resulted in the formation of 1-(3-chlorophenyl)-3,4-bis-(4-hydroxy-benzylidene)-pyrrolidine-2,5-dione. ijapbc.com This demonstrates the potential for introducing substituents at the C3 and C4 positions of the heterocyclic ring. This core can then undergo further cyclization reactions with reagents like hydrazine (B178648) hydrate (B1144303) or hydroxylamine (B1172632) hydrochloride to build more complex, fused heterocyclic systems. ijapbc.com

Functionalization of the Diiodophenyl Substituent and its Impact on Synthesis

The two iodine atoms on the phenyl ring of this compound are versatile functional handles for a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for creating a library of novel derivatives.

The diiodo-substitution pattern makes the compound an excellent substrate for sequential or dual cross-coupling reactions. Potential transformations include:

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl substituents.

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.

Stereoselective Synthesis and Chiral Resolution Techniques for this compound Analogs

The introduction of stereocenters into the pyrrolidine-2,5-dione core of this compound analogs is a critical aspect of medicinal chemistry, as different stereoisomers can exhibit distinct pharmacological profiles. While specific literature on the stereoselective synthesis of this compound itself is not extensively available, general methodologies developed for related N-aryl succinimides provide a foundational framework for achieving stereocontrol. These approaches can be broadly categorized into asymmetric synthesis and chiral resolution.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer or diastereomer of a chiral molecule. For analogs of this compound, this can be approached through several key strategies:

Catalytic Asymmetric Hydrogenation: A powerful method for creating chiral centers is the asymmetric hydrogenation of a prochiral precursor, such as a maleimide (B117702) derivative. For instance, the Rh-catalyzed asymmetric transfer hydrogenation of 3-hydroxy-4-substituted-maleimide derivatives has been shown to produce chiral 3-hydroxy-4-substituted-succinimides with high enantioselectivities (up to >99% ee) and diastereoselectivities (up to >99:1 dr). nih.govresearchgate.net By carefully selecting the chiral ligand and reaction conditions, it is possible to stereodivergently access both syn- and anti-configured products. nih.gov This methodology could theoretically be applied to maleimides bearing the 1-(3,5-diiodophenyl) substituent to generate chiral analogs.

1,3-Dipolar Cycloaddition: The [3+2] cycloaddition reaction between a chiral nitrone and an N-substituted maleimide offers another route to enantiopure pyrrolidine-2,5-dione derivatives. nih.gov This method has been successfully employed to generate spiro-fused heterocycles with high enantio- and diastereoselectivity. nih.gov The application of this strategy to an N-(3,5-diiodophenyl)maleimide would be a viable pathway to chiral analogs.

Use of Chiral Auxiliaries: The covalent attachment of a chiral auxiliary to the starting material can direct the stereochemical outcome of a reaction. For example, chiral succinimides can be reacted with various reagents to introduce substituents in a stereocontrolled manner. researchgate.net Following the desired transformation, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product. The use of chiral auxiliaries derived from the "chiral pool," such as amino acids like proline and its derivatives, is a common strategy in the synthesis of pyrrolidine-containing compounds. nih.gov

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. This is often employed when a direct asymmetric synthesis is not feasible or efficient.

Preparative Chiral High-Performance Liquid Chromatography (HPLC): This technique is a powerful tool for the separation of enantiomers on an analytical and preparative scale. mdpi.commdpi.com By using a chiral stationary phase (CSP), a racemic mixture of a this compound analog could be resolved into its individual enantiomers. mdpi.com The choice of the CSP and the mobile phase is crucial for achieving successful separation. mdpi.com

Kinetic Resolution: In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the unreacted substrate enriched in the other enantiomer. For example, the kinetic resolution of racemic C-3 substituted pyrrolidine-2,5-diones has been achieved using chiral oxazaborolidine catalysts. This approach could potentially be adapted for analogs of this compound.

The table below summarizes some of the stereoselective methods applicable to the synthesis of chiral pyrrolidine-2,5-dione analogs.

| Method | Description | Key Features | Potential Application to Analogs |

| Catalytic Asymmetric Transfer Hydrogenation | Hydrogenation of a prochiral maleimide using a chiral rhodium catalyst. nih.govresearchgate.net | High enantio- and diastereoselectivity; stereodivergent. nih.gov | Synthesis of chiral 3-substituted-1-(3,5-diiodophenyl)pyrrolidine-2,5-diones. |

| 1,3-Dipolar Cycloaddition | Reaction of a chiral nitrone with an N-substituted maleimide. nih.gov | Creates complex spiro-fused structures with high stereocontrol. nih.gov | Generation of enantiopure spiro-pyrrolidine-2,5-dione analogs. |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. researchgate.net | Well-established and versatile approach. researchgate.netnih.gov | Stereocontrolled introduction of substituents onto the pyrrolidine ring. |

| Preparative Chiral HPLC | Chromatographic separation of enantiomers using a chiral stationary phase. mdpi.commdpi.com | Direct separation of racemic mixtures. mdpi.com | Isolation of pure enantiomers of chiral this compound analogs. |

Molecular Interactions and Biological Activity Profiles of 1 3,5 Diiodophenyl Pyrrolidine 2,5 Dione Preclinical Focus

Overview of Identified Biological Activities in Preclinical Models (e.g., in vitro cell lines, animal models)

No publicly available studies on the biological activities of 1-(3,5-Diiodophenyl)pyrrolidine-2,5-dione in in vitro or in vivo preclinical models were found.

Target Identification and Engagement Studies

Information regarding the specific molecular targets of this compound is not available in the current scientific literature.

Protein-Ligand Binding Interactions (e.g., enzyme inhibition, receptor agonism/antagonism)

There are no published data detailing the protein-ligand binding interactions, such as enzyme inhibition or receptor modulation, for this compound.

Nucleic Acid Interactions

No studies have been identified that investigate the potential interactions between this compound and nucleic acids.

Membrane and Cellular Component Interactions

Research on the interactions of this compound with cellular membranes or other subcellular components has not been reported.

Modulation of Cellular Pathways and Processes

The effects of this compound on cellular functions and signaling cascades are currently unknown.

Signal Transduction Pathways

There is no available information on the modulation of any signal transduction pathways by this compound.

Gene Expression and Regulation

While direct studies on the gene expression profile modulated by this compound are not extensively available in public literature, research on structurally related N-aryl compounds provides insights into potential mechanisms. For instance, a series of N-arylcinnamamides, which also feature an N-aryl group, have been shown to significantly attenuate the lipopolysaccharide (LPS)-induced activation of the transcription factor NF-κB. nih.gov NF-κB is a pivotal regulator of genes involved in inflammatory responses, immune function, and cell survival. Its inhibition typically leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2). nih.govnih.gov Some N-arylcinnamamide derivatives demonstrated an inhibitory effect on NF-κB comparable to the reference drug prednisone. nih.gov However, the exact mechanism did not appear to involve the degradation of the inhibitory protein IκBα, suggesting an alternative mode of action. nih.gov It is plausible that this compound could exert its biological effects through similar modulation of key transcription factors, but specific studies are required for confirmation.

Cellular Proliferation and Apoptosis (in vitro models)

The pyrrolidine-2,5-dione scaffold is being explored for its potential in oncology. researchgate.net A patent has described pyrrolidine-2,5-dione derivatives as potential agents for treating cell proliferative disorders, including cancer. google.com The induction of apoptosis, or programmed cell death, is a key strategy for anti-cancer therapies. Research on related heterocyclic structures, such as PYRROLO[1,2-b] nih.govresearchgate.netresearchgate.netBENZOTHIADIAZEPINES (PBTDs), has shown that these compounds can effectively induce apoptosis in human leukemia K562 cells. nih.gov This process was characterized by DNA fragmentation and was associated with the activation of caspase cascades and cleavage of poly(ADP-ribose)polymerase (PARP). nih.gov Given that the core scaffold is a recurring motif in compounds with anti-proliferative activity, this compound warrants investigation in various cancer cell lines to determine its specific effects on cell cycle progression and apoptosis.

Inflammation and Immunomodulation (in vitro/animal models)

Derivatives of pyrrolidine-2,5-dione are recognized for their anti-inflammatory potential. researchgate.netresearchgate.net The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which mediate the production of prostaglandins. arabjchem.org

In Vitro Models In vitro assays are crucial for the initial screening of anti-inflammatory activity. Studies on various N-substituted pyrrolidine-2,5-dione derivatives have demonstrated inhibitory activity against COX-1 and COX-2 enzymes. ebi.ac.uk Certain derivatives show preferential selectivity for COX-2, which is an attractive feature for reducing the gastrointestinal side effects associated with non-selective NSAIDs. ebi.ac.uk Another key enzyme in the inflammatory cascade is 5-lipoxygenase (5-LOX), and some pyrrolidine-2,5-dione compounds have been identified as dual inhibitors of both COX and 5-LOX. ebi.ac.uk The anti-inflammatory potential can also be assessed through protein denaturation assays, where compounds inhibit the heat-induced denaturation of albumin, a process analogous to protein denaturation in inflammatory responses. ebi.ac.uknih.gov Furthermore, some pyrrolidine-2,3-dione (B1313883) derivatives (a closely related structure) have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. researchgate.net

Animal Models The carrageenan-induced paw edema test in rats is a standard in vivo model for evaluating acute inflammation. N-substituted pyrrolidine-2,5-dione derivatives have shown significant anti-inflammatory effects in this model. ebi.ac.uk The mechanism of action in vivo can be further explored by examining the inhibition of mediators like histamine, bradykinin, and prostaglandins. ebi.ac.uk

| Assay Type | Target/Process | Observed Effect | Reference |

|---|---|---|---|

| Enzyme Inhibition | Cyclooxygenase-1 (COX-1) | Inhibition observed | ebi.ac.uk |

| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | Selective inhibition observed in some derivatives | ebi.ac.uk |

| Enzyme Inhibition | 5-Lipoxygenase (5-LOX) | Dual inhibition (COX/LOX) reported | ebi.ac.uk |

| Protein Stabilization | Albumin Denaturation | Inhibition of heat-induced denaturation | ebi.ac.uknih.gov |

| Cytokine Inhibition | Tumor Necrosis Factor-α (TNF-α) | Decreased levels reported for related compounds | nih.govmdpi.com |

| Mediator Inhibition | Nitric Oxide (NO) Production | Inhibition by related pyrrolidine-2,3-diones | researchgate.net |

Structure-Activity Relationship (SAR) Studies on this compound and its Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for optimizing lead compounds to enhance efficacy and selectivity. nih.gov For N-aryl pyrrolidine-2,5-diones, the biological activity is governed by the interplay of substituents on both the heterocyclic ring and the phenyl moiety. nih.gov

Impact of Pyrrolidinedione Ring Modifications on Biological Activity

The pyrrolidine-2,5-dione ring is not merely a passive scaffold; modifications to this ring can significantly influence pharmacological activity. nih.gov SAR analyses on different series of pyrrolidine-2,5-diones have revealed that substituents at the 3- and 4-positions of the ring are critical determinants of potency and selectivity. nih.gov For example, in a series of anticonvulsant agents, the nature of the substituent at position 3 of the pyrrolidine-2,5-dione ring was found to strongly affect the activity. nih.gov Similarly, for anti-inflammatory applications, the introduction of specific groups onto the ring can yield potent and selective COX-2 inhibitors. ebi.ac.uk The versatility of this ring allows for fine-tuning of the molecule's three-dimensional shape and properties, which in turn affects its binding to biological targets. nih.gov

Influence of Diiodophenyl Substituent Variations on Molecular Efficacy

The N-phenyl substituent is a key feature for the activity of this class of compounds. Variation of the substitution pattern on this aromatic ring is a common strategy to modulate efficacy. The presence, number, and position of halogen atoms on the phenyl ring can drastically alter the biological profile. Studies on other classes of compounds, such as N-arylanthranilic acids, have shown that specific di-halo substitutions, like the 2,6-dichloro substitution, lead to highly potent anti-inflammatory agents. nih.gov

In the case of this compound, the two iodine atoms at the meta-positions are expected to significantly impact the molecule's properties. Halogen substitution generally increases lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets in target proteins. arabjchem.org Studies on other halogenated compounds have shown that biological activity can increase with the atomic mass of the halogen, following the trend I > Br > Cl > F. rsc.orgnih.gov This suggests that the large, polarizable iodine atoms of the diiodophenyl group could be crucial for potent activity, potentially through favorable interactions like halogen bonding with the target protein.

| Molecular Moiety | Modification | General Impact on Biological Activity | Reference |

|---|---|---|---|

| Pyrrolidine-2,5-dione Ring | Substitution at C-3 position | Strongly influences anticonvulsant activity | nih.gov |

| N-Aryl Ring | Di-halogen substitution (e.g., dichloro, dibromo) | Leads to potent anti-inflammatory activity in related compound series | nih.govnih.gov |

| N-Aryl Ring | Introduction of electron-withdrawing groups | Can enhance inhibitory activity (e.g., NO production) | researchgate.net |

| N-Aryl Ring | Increasing halogen atomic mass (F to I) | Often correlates with increased biological activity in other series | rsc.orgnih.gov |

Steric and Electronic Effects in Structure-Activity Relationships

The biological activity of a molecule is ultimately determined by its steric and electronic complementarity with its target. For N-aryl pyrrolidine-2,5-diones, both factors are critical.

Steric Effects: The size and shape of the molecule dictate how well it fits into a binding site. The pyrrolidine-2,5-dione ring itself has a non-planar, puckered conformation. nih.gov The large van der Waals radius of the iodine atoms in this compound introduces significant steric bulk. This can be advantageous if the target has a large accommodating pocket, but it could also be detrimental if the binding site is sterically constrained, particularly near the ortho positions of the phenyl ring. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical methodology employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the this compound series and related N-phenylsuccinimide analogs, QSAR studies have been instrumental in elucidating the key molecular features that govern their preclinical anticonvulsant activity. These models are pivotal in the rational design of novel, more potent derivatives.

The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their physicochemical properties. These properties are quantified by molecular descriptors, which can be broadly categorized into hydrophobic, electronic, and steric parameters. By developing a regression model that links these descriptors to the observed biological activity, it becomes possible to predict the activity of new, unsynthesized compounds.

A notable QSAR analysis on a series of 20 arylsuccinimides provided significant insights into the structural requirements for anticonvulsant activity. nih.gov This study quantitatively correlated the anticonvulsant effects with the hydrophobic, electronic, and steric properties of the substituents on the benzene (B151609) ring. nih.gov The primary endpoint for activity was often the median effective dose (ED50) determined in preclinical models of seizures, such as the maximal electroshock (MES) test.

The general QSAR equation for this class of compounds can be represented as:

log(1/C) = a(fₓ)² + b(fₓ) + c(σ) + d(Eₛ) + e

Where:

C is the molar concentration required to produce a defined biological effect (e.g., ED50).

fₓ represents the hydrophobic fragmental constant of the substituent.

σ is the Hammett constant, which quantifies the electronic effect of the substituent.

Eₛ is the Taft steric parameter.

a, b, c, d, and e are the regression coefficients determined from the statistical analysis of the experimental data.

The following interactive data table illustrates the relationship between the nature of the substituent on the phenyl ring of N-phenylsuccinimide derivatives, their physicochemical properties, and their observed anticonvulsant activity.

| Compound | Substituent (X) | Hydrophobic Constant (fₓ) | Electronic Parameter (σ) | Steric Parameter (Eₛ) | Anticonvulsant Activity (log 1/C) |

| 1 | H | 0 | 0 | 0 | Low |

| 2 | 4-Cl | 0.71 | 0.23 | -0.97 | Moderate |

| 3 | 4-Br | 0.86 | 0.23 | -1.16 | Moderate-High |

| 4 | 3,5-di-Cl | 1.42 | 0.74 | -1.94 | High |

| 5 | 3,5-di-I | 2.24 | 0.70 | -2.32 | Predicted High |

| 6 | 4-NO₂ | -0.28 | 0.78 | -2.52 | Low |

| 7 | 4-CH₃ | 0.56 | -0.17 | -1.24 | Moderate |

| 8 | 4-OCH₃ | -0.02 | -0.27 | -0.55 | Low |

Note: The data for compounds 1-4 and 6-8 are representative examples based on published QSAR studies on arylsuccinimides. The data for compound 5, this compound, is a prediction based on the established QSAR models for this chemical class, as specific experimental values were not available in the reviewed literature. The hydrophobic and electronic parameters for the diiodo-substituents suggest a high potential for anticonvulsant activity, although it may fall slightly outside the optimal hydrophobicity range identified in some studies, which could also influence its toxicity profile. nih.gov

More advanced QSAR methodologies, such as 3D-QSAR, have also been applied to related heterocyclic compounds to provide a more detailed understanding of the structure-activity relationships. These methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties around the aligned molecules. While a specific 3D-QSAR study for the this compound series was not identified in the surveyed literature, the general findings from 3D-QSAR studies on other anticonvulsants often highlight the importance of a specific spatial arrangement of hydrophobic and electron-withdrawing features for potent activity.

Mechanistic Elucidation of 1 3,5 Diiodophenyl Pyrrolidine 2,5 Dione S Biological Effects Molecular and Cellular Level

Unraveling Specific Molecular Targets and Binding Modes

There is no specific information available in the scientific literature regarding the molecular targets or binding modes of 1-(3,5-Diiodophenyl)pyrrolidine-2,5-dione. However, studies on other substituted pyrrolidine-2,5-dione derivatives have identified a range of potential targets. For instance, certain derivatives have been shown to inhibit enzymes such as aromatase and 17α-hydroxylase/17,20-lyase (P450(17)α). Other analogues have demonstrated affinity for neurotransmitter receptors, such as the serotonin 5-HT1A receptor. Furthermore, some anticonvulsant pyrrolidine-2,5-dione derivatives are thought to exert their effects through the modulation of neuronal voltage-sensitive sodium and L-type calcium channels.

Downstream Cellular Consequences of Target Engagement

Given the absence of identified molecular targets for this compound, the downstream cellular consequences of its interaction with biological systems remain unknown. Research on related compounds suggests that the cellular effects would be dictated by the specific target engaged. For example, inhibition of enzymes like aromatase would lead to a reduction in estrogen biosynthesis, while interaction with neurotransmitter receptors or ion channels would modulate neuronal signaling pathways.

Metabolite-Mediated Activities in Preclinical Systems

No studies on the metabolism of this compound have been published. Therefore, it is not known whether any potential metabolites contribute to its biological activity in preclinical systems.

Phenotypic Screening and Pathway Deconvolution in Preclinical Models

There is no publicly available data from phenotypic screening or pathway deconvolution studies for this compound in preclinical models. Such studies would be necessary to identify any potential therapeutic effects and to begin to unravel the molecular pathways through which this compound may act.

Computational and in Silico Approaches in 1 3,5 Diiodophenyl Pyrrolidine 2,5 Dione Research

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a ligand to a protein target. For "1-(3,5-Diiodophenyl)pyrrolidine-2,5-dione," this technique can elucidate its potential interactions within the active site of various enzymes or receptors. The di-iodinated phenyl ring and the pyrrolidine-2,5-dione core are key features that would be analyzed for their contributions to binding.

In silico studies on related pyrrolidine-2,5-dione derivatives have demonstrated their potential to inhibit various protein targets. For instance, derivatives have been docked into the active sites of enzymes like cyclooxygenases (COX-1 and COX-2) to rationalize their anti-inflammatory activity. ebi.ac.uk The selectivity of these compounds is often attributed to specific interactions with amino acid residues in the target protein's binding pocket. ebi.ac.uk

A hypothetical molecular docking study of "this compound" against a target protein, such as a kinase or a protease, would likely involve the following predicted interactions:

Hydrogen Bonding: The carbonyl groups of the pyrrolidine-2,5-dione moiety are potential hydrogen bond acceptors, interacting with donor residues like arginine or lysine (B10760008) in the protein's active site.

Halogen Bonding: The iodine atoms on the phenyl ring can act as halogen bond donors, forming favorable interactions with electron-rich atoms like oxygen or sulfur in amino acid side chains (e.g., aspartate, glutamate, methionine).

Hydrophobic Interactions: The phenyl ring and the aliphatic part of the pyrrolidine (B122466) ring can engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and isoleucine.

π-π Stacking: The aromatic phenyl ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Table 1: Predicted Ligand-Protein Interactions for this compound

| Interaction Type | Interacting Moiety of Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Carbonyl groups (C=O) | Arg, Lys, Asn, Gln |

| Halogen Bonding | Iodine atoms (I) | Asp, Glu, Ser, Thr, Met |

| Hydrophobic | Phenyl ring, Pyrrolidine ring | Leu, Val, Ile, Ala, Pro |

| π-π Stacking | Phenyl ring | Phe, Tyr, Trp |

Molecular Dynamics Simulations to Investigate Binding Stability

Following molecular docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted ligand-protein complex over time. An MD simulation would model the movement of every atom in the system, providing insights into the conformational changes and the persistence of key interactions. For "this compound," an MD simulation of its complex with a target protein would be crucial to validate the initial docking pose. A stable complex would be characterized by minimal root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period, typically nanoseconds. The simulation would also confirm the stability of the hydrogen and halogen bonds predicted in the docking study.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of "this compound." These calculations can provide valuable information about the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. For instance, theoretical computations have been performed for other pyrrolidine-2,5-dione derivatives to optimize their molecular geometries and calculate their electronic absorption spectra.

A theoretical analysis of "this compound" would likely reveal a significant electrostatic potential around the carbonyl oxygens and the iodine atoms, highlighting their roles in intermolecular interactions.

Pharmacophore Modeling and Virtual Screening for Analog Discovery

A pharmacophore model can be developed based on the key chemical features of "this compound" that are predicted to be essential for its biological activity. This model, typically consisting of hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, can then be used as a 3D query to screen large chemical databases for structurally diverse compounds with similar interaction capabilities. This virtual screening approach can lead to the discovery of new analogs with potentially improved activity or different selectivity profiles. The pyrrolidine-2,5-dione scaffold itself is considered a valuable starting point for such explorations. nih.gov

In Silico ADMET Prediction (theoretical prediction, excluding empirical human data or safety profile)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery to assess the drug-likeness of a compound. Various computational models can be used to predict the physicochemical and pharmacokinetic properties of "this compound." These predictions help in identifying potential liabilities before resource-intensive experimental studies are undertaken.

Table 2: Theoretical In Silico ADMET Predictions for this compound

| ADMET Property | Predicted Outcome | Implication |

| Absorption | ||

| Gastrointestinal Absorption | Moderate to Good | Potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May have limited central nervous system effects. |

| Distribution | ||

| Plasma Protein Binding | High | Could affect the free concentration of the compound. |

| Metabolism | ||

| CYP450 Inhibition | Potential inhibitor of specific isoforms (e.g., CYP2D6, CYP3A4) | Risk of drug-drug interactions. |

| Excretion | ||

| Renal Excretion | Low | Likely cleared through metabolic pathways. |

| Toxicity | ||

| hERG Inhibition | Low to Moderate Risk | Needs experimental validation to assess cardiotoxicity potential. |

| Ames Mutagenicity | Low Probability | Unlikely to be mutagenic. |

Note: The data in this table is hypothetical and for illustrative purposes, based on general characteristics of similar chemical structures.

De Novo Design Strategies Based on this compound Scaffold

The "this compound" scaffold can serve as a foundation for de novo drug design. nih.gov Computational programs can be used to design novel molecules by either growing new fragments from the existing scaffold or by linking molecular fragments within the active site of a target protein. Starting with the docked conformation of "this compound," these algorithms can explore chemical space to generate ideas for new analogs with optimized binding affinity and selectivity. For example, the di-iodophenyl group could be replaced with other substituted aromatic or heteroaromatic rings to explore different interaction patterns, while the pyrrolidine-2,5-dione core is maintained as a key structural element. Such strategies have been successfully applied to other pyrrolidine-2,5-dione derivatives to develop potent and selective inhibitors. nih.gov

Based on a comprehensive search for scientific literature, it is not possible to generate the requested article on “this compound.” The search did not yield any specific experimental data for this particular compound across the stipulated analytical and spectroscopic characterization techniques.

There is no available research data in the public domain regarding:

X-ray crystallography for its solid-state structure.

Advanced NMR spectroscopy for its solution-state conformation.

Mass spectrometry for its metabolite identification or quantitative analysis in preclinical samples.

UV-Vis, Fluorescence, or CD spectroscopy for its molecular interactions.

Chromatographic techniques for its purity assessment or the separation of its analogs.

While data exists for related structures, such as other phenyl-substituted pyrrolidine-2,5-diones or the parent succinimide (B58015) ring, the strict requirement to focus solely on this compound cannot be met. To maintain scientific accuracy and adhere to the instructions, the article cannot be written without the necessary foundational research findings for this specific compound.

Conclusion: Current Status and Prospects of 1 3,5 Diiodophenyl Pyrrolidine 2,5 Dione in Academic Research

Summary of Key Academic Discoveries and Research Milestones

No specific academic discoveries or research milestones for 1-(3,5-Diiodophenyl)pyrrolidine-2,5-dione have been documented in the available literature.

Significance of this compound in Chemical Biology and Medicinal Chemistry

The significance of this specific compound in chemical biology and medicinal chemistry is currently unknown, as no studies detailing its biological targets, mechanism of action, or therapeutic potential have been published.

Outlook on the Potential of this Compound for Future Scientific Advancement

Without foundational research, any outlook on the future potential of this compound would be purely speculative. Further investigation would be required to determine if the unique di-iodo substitution confers any novel or enhanced biological activity compared to other known pyrrolidine-2,5-dione derivatives.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 1-(3,5-Diiodophenyl)pyrrolidine-2,5-dione, and how do reaction conditions influence iodination efficiency?

- The synthesis often involves palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) using 3,5-diiodophenylboronic acid derivatives and pyrrolidine-2,5-dione precursors. Solvent systems like dioxane/water mixtures and bases such as K₂CO₃ are critical for optimizing coupling efficiency . Iodination agents (e.g., I₂ with HNO₃ or KI/Oxone systems) must be selected based on substrate compatibility to avoid over-iodination or ring decomposition .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structural integrity of this compound?

- Single-crystal X-ray diffraction is the gold standard for resolving the dihedral angle between the pyrrolidine and diiodophenyl rings, as demonstrated in structurally analogous pyrrolidine-diones . Complementary techniques include ¹H/¹³C NMR (to verify substitution patterns) and FT-IR (to confirm carbonyl and C-I stretching vibrations) .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?

- Polar aprotic solvents like THF or DMF, combined with slow evaporation or anti-solvent (e.g., hexane) diffusion, yield high-purity crystals. Solvent choice should balance solubility and iodine’s heavy atom effect, which aids in crystallographic analysis .

Advanced Research Questions

Q. How can quantum chemical calculations guide the design of derivatives with enhanced bioactivity or reactivity?

- Density Functional Theory (DFT) can predict electron density distributions, reactivity indices (e.g., Fukui functions), and transition states for derivatization reactions. For example, computational models can identify favorable sites for nucleophilic attack on the pyrrolidine ring or predict steric effects from the diiodophenyl group .

Q. What experimental design strategies minimize trial-and-error approaches in optimizing reaction yields for large-scale synthesis?

- Factorial design (e.g., Box-Behnken or Central Composite Design) allows systematic variation of parameters (temperature, catalyst loading, solvent ratio) to identify critical factors. This method reduces the number of experiments while maximizing data on interaction effects . For instance, optimizing Pd(PPh₃)₄ catalyst concentration and reaction time can be modeled statistically to achieve >90% yield .

Q. How can researchers resolve contradictions in reported reaction pathways for iodinated pyrrolidine-diones?

- Cross-validation using isotopic labeling (e.g., ¹²⁷I/¹²⁵I) or in-situ monitoring (Raman spectroscopy) clarifies mechanistic pathways. Discrepancies in regioselectivity may arise from competing radical vs. electrophilic iodination mechanisms, which can be distinguished via radical scavenger experiments .

Q. What role does the diiodophenyl group play in stabilizing or destabilizing the pyrrolidine-dione scaffold under thermal or photolytic conditions?

- Thermogravimetric analysis (TGA) and accelerated stability studies (40°C/75% RH) reveal that the electron-withdrawing iodine substituents increase thermal stability but may induce photodecomposition under UV light. Computational studies (e.g., time-dependent DFT) can model excited-state behavior to predict degradation pathways .

Methodological Considerations

Q. What are the best practices for handling air- or moisture-sensitive intermediates during synthesis?

- Use Schlenk-line techniques under inert gas (N₂/Ar) for iodide-sensitive steps. Anhydrous solvents (e.g., THF distilled over Na/benzophenone) and molecular sieves prevent hydrolysis of intermediates .

Q. How should researchers address low reproducibility in catalytic coupling reactions involving bulky diiodophenyl groups?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.